2-Bromo-4-fluoronaphthalen-1-amine
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Overview
Description
2-Bromo-4-fluoronaphthalen-1-amine is an organic compound with the molecular formula C10H7BrFN and a molecular weight of 240.07 g/mol It is a derivative of naphthalene, substituted with bromine and fluorine atoms at the 2nd and 4th positions, respectively, and an amine group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoronaphthalen-1-amine typically involves the bromination and fluorination of naphthalene derivatives followed by amination. One common method is the bromination of 4-fluoronaphthalene using bromine or a brominating agent under controlled conditions to yield 2-bromo-4-fluoronaphthalene. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoronaphthalen-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
2-Bromo-4-fluoronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoronaphthalen-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific context and use of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloronaphthalen-1-amine
- 2-Bromo-4-iodonaphthalen-1-amine
- 2-Bromo-4-methylnaphthalen-1-amine
Uniqueness
2-Bromo-4-fluoronaphthalen-1-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The fluorine atom can influence the compound’s reactivity and stability, making it valuable in specific applications where these properties are desired .
Properties
Molecular Formula |
C10H7BrFN |
---|---|
Molecular Weight |
240.07 g/mol |
IUPAC Name |
2-bromo-4-fluoronaphthalen-1-amine |
InChI |
InChI=1S/C10H7BrFN/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H,13H2 |
InChI Key |
DUDRTNUKFCPJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)Br)F |
Origin of Product |
United States |
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